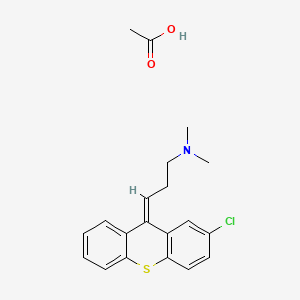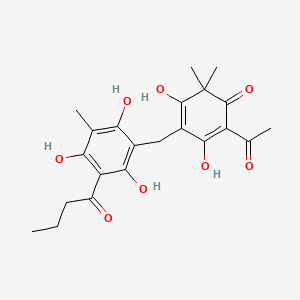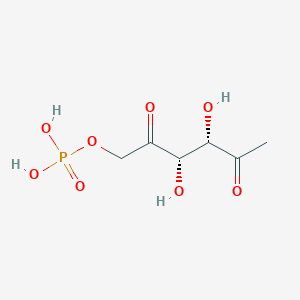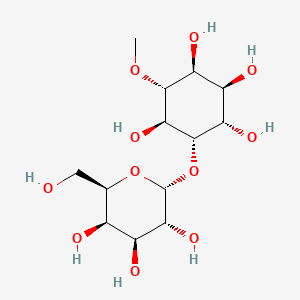
galactopinitol A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Galactopinitol A is a glycoside.
Applications De Recherche Scientifique
Discovery and Isolation
Galactopinitol A was first identified in leguminous seeds, including soya beans, chickpeas, lentils, and beans. Researchers Schweizer, Horman, and Wursch (1978) in their study titled "Low molecular weight carbohydrates from leguminous seeds; a new disaccharide: Galactopinitol" isolated and proposed the name galactopinitol for this compound. They discussed its potential role in biosynthesis and its association with flatulence (Schweizer, Horman, & Wursch, 1978).
Biosynthesis and Transport
In the study "myo‐Inositol, D‐chiro‐Inositol, and D‐Pinitol Synthesis, Transport, and Galactoside Formation in Soybean Explants" by Gomes, Obendorf, and Horbowicz (2005), it was found that galactopinitol A accumulates during seed maturation and desiccation in soybean plants. The study provided insights into the synthesis and transport of galactopinitol A in plants (Gomes, Obendorf, & Horbowicz, 2005).
Role in Seed Development
Chien, Lin, Juo, and Her (1996) identified a novel galactopinitol in Leucaena leucocephala seeds and studied its changes with other non-reducing sugars during seed development. Their research, titled "Occurrence of a novel galactopinitol and its changes with other non-reducing sugars during development of Leucaena laucocephala seeds," suggested a possible role of galactopinitol in desiccation tolerance of seeds (Chien, Lin, Juo, & Her, 1996).
Galactopinitol Synthesis Enzymes
Hoch, Peterbauer, and Richter (1999) in their study "Purification and characterization of stachyose synthase from lentil (Lens culinaris) seeds: galactopinitol and stachyose synthesis" explored the enzymes involved in the synthesis of galactopinitol A. They provided insights into the enzymatic synthesis and the role of stachyose synthase in the metabolism of galactosyl cyclitols in plant seeds (Hoch, Peterbauer, & Richter, 1999).
Galactopinitol in Soybean Seeds
Obendorf, Horbowicz, Dickerman, Brenac, and Smith (1998) analyzed the accumulation of galactopinitol A in soybean seeds, particularly in axis and cotyledon tissues. Their research, "Soluble Oligosaccharides and Galactosyl Cyclitols in Maturing Soybean Seeds In Planta and In Vitro," suggested a correlation between the accumulation of galactopinitol A and seed storability (Obendorf, Horbowicz, Dickerman, Brenac, & Smith, 1998).
Comparative Studies in Seed Development
Lahuta (2011) in the study "Biosynthesis of raffinose family oligosaccharides and galactosyl pinitols in developing and maturing seeds of winter vetch (Vicia vlllosa Roth.)" compared the accumulation of galactopinitol A with other α-D-galactosides during seed development. This study provided insights into the biosynthesis pathways and the role of galactopinitol A in seed maturation (Lahuta, 2011).
Soybean Galactinol Synthase Study
Obendorf, Odorcic, Ueda, Coseo, and Vassallo (2004) investigated the role of soybean galactinol synthase in forming galactopinitol A. Their study "Soybean galactinol synthase forms fagopyritol B1 but not galactopinitols" highlighted the enzyme's specificity and its influence on the accumulation of various soluble carbohydrates in soybean seeds (Obendorf, Odorcic, Ueda, Coseo, & Vassallo, 2004).
Propriétés
Numéro CAS |
64290-91-1 |
|---|---|
Nom du produit |
galactopinitol A |
Formule moléculaire |
C13H24O11 |
Poids moléculaire |
356.32 g/mol |
Nom IUPAC |
(1S,2R,3S,4R,5S,6S)-4-methoxy-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,5-tetrol |
InChI |
InChI=1S/C13H24O11/c1-22-11-7(18)6(17)8(19)12(10(11)21)24-13-9(20)5(16)4(15)3(2-14)23-13/h3-21H,2H2,1H3/t3-,4+,5+,6-,7+,8+,9-,10+,11-,12+,13-/m1/s1 |
Clé InChI |
WFSVEMFCPALUBB-GDYURJOXSA-N |
SMILES isomérique |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@@H]([C@H]1O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O |
SMILES |
COC1C(C(C(C(C1O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
SMILES canonique |
COC1C(C(C(C(C1O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Synonymes |
galactopinitol A O-alpha-D-galactopyranosyl-(1-2)-4-O-methyl-D-chiro-inositol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



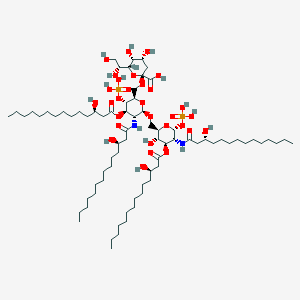
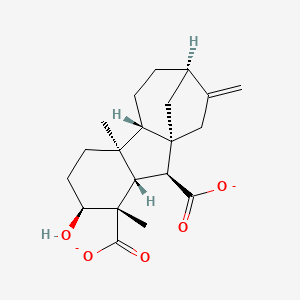
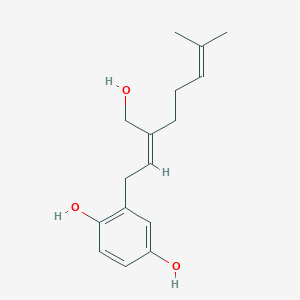
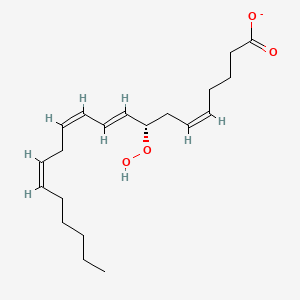
![(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[[(2R,3S,4R,5R)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[[(3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)-3-oxolanyl]oxy]oxane-3,4-diol](/img/structure/B1264989.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N-methylcarbamic acid tert-butyl ester](/img/structure/B1264990.png)
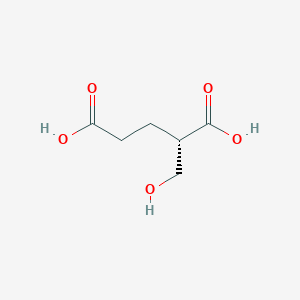
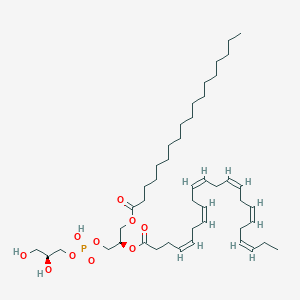
![[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B1264994.png)
![2-(2,6-dimethylphenoxy)-N-[2-(1-piperidinyl)phenyl]acetamide](/img/structure/B1264995.png)
![1-(3-carboxypropyl)-5-[(E)-2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]ethenyl]pyridin-1-ium-3-carboxylate](/img/structure/B1264997.png)
